4-iodo-1H-pyrazole-5-carboxylic acid
CAS No.: 6647-93-4
Cat. No.: VC21321042
Molecular Formula: C4H3IN2O2
Molecular Weight: 237.98 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6647-93-4 |
|---|---|
| Molecular Formula | C4H3IN2O2 |
| Molecular Weight | 237.98 g/mol |
| IUPAC Name | 4-iodo-1H-pyrazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C4H3IN2O2/c5-2-1-6-7-3(2)4(8)9/h1H,(H,6,7)(H,8,9) |
| Standard InChI Key | KFFNKBDXYFKEDO-UHFFFAOYSA-N |
| SMILES | C1=NNC(=C1I)C(=O)O |
| Canonical SMILES | C1=NNC(=C1I)C(=O)O |
Introduction
4-Iodo-1H-pyrazole-5-carboxylic acid is a pyrazole derivative with molecular formula C₄H₃IN₂O₂ and a molecular weight of 237.98 g/mol . The compound is identified by several unique identifiers across chemical databases, providing researchers with standardized methods to locate and reference this compound in scientific literature.
Nomenclature and Identification Data
Table 1: Chemical Identifiers of 4-Iodo-1H-pyrazole-5-carboxylic acid
| Identifier Type | Value |
|---|---|
| CAS Number | 6647-93-4 |
| MDL Number | MFCD00465280 |
| Molecular Formula | C₄H₃IN₂O₂ |
| IUPAC Name | 4-iodo-1H-pyrazole-5-carboxylic acid |
| InChI | InChI=1S/C4H3IN2O2/c5-2-1-6-7-3(2)4(8)9/h1H,(H,6,7)(H,8,9) |
| InChI Key | KFFNKBDXYFKEDO-UHFFFAOYSA-N |
| SMILES | C1=NNC(=C1I)C(=O)O |
| European Community (EC) Number | 675-275-9 |
| PubChem CID | 1205612 |
It should be noted that this compound is sometimes referred to as 4-iodo-1H-pyrazole-3-carboxylic acid in some literature sources, demonstrating different numbering conventions for the pyrazole ring . For consistency, this article will use the 4-iodo-1H-pyrazole-5-carboxylic acid nomenclature.
Physical and Chemical Properties
4-Iodo-1H-pyrazole-5-carboxylic acid is a solid at room temperature with specific physical characteristics that determine its handling properties in laboratory settings.
Physical Properties
Table 2: Physical Properties of 4-Iodo-1H-pyrazole-5-carboxylic acid
| Property | Value |
|---|---|
| Physical State | Solid (powder) |
| Appearance | Powder |
| Melting Point | 197°C |
| Molecular Weight | 237.98 g/mol |
| Solubility Prediction | Soluble in water (~ 1.8 mg/ml) |
| Log S (ESOL) | -2.12 |
| Recommended Storage Temperature | 4°C |
The compound exhibits good water solubility with a predicted aqueous solubility of approximately 1.8 mg/ml, making it suitable for various biological assays and chemical reactions in aqueous media . The moderate melting point of 197°C indicates reasonable thermal stability, an important consideration for chemical reactions that require heating.
Structural Characteristics
The structure of 4-iodo-1H-pyrazole-5-carboxylic acid features a five-membered pyrazole ring containing two adjacent nitrogen atoms. The carboxylic acid group is positioned at carbon 5, while the iodine substituent is attached to carbon 4. This arrangement creates a unique electronic distribution that influences the compound's reactivity.
The iodine substituent introduces significant steric bulk and polarizability to the molecule, while the carboxylic acid group provides opportunities for hydrogen bonding and derivatization through various organic reactions. These structural features contribute to the compound's utility as a versatile building block in synthetic chemistry.
Computational Properties
Computational studies have provided additional insights into the molecular properties of 4-iodo-1H-pyrazole-5-carboxylic acid, particularly those relevant to its potential biological activities and drug-like characteristics .
Table 3: Computationally Predicted Properties
| Property | Value |
|---|---|
| Topological Polar Surface Area (TPSA) | 65.98 Ų |
| Log P (Consensus) | 0.71 |
| Hydrogen Bond Acceptors | 3.0 |
| Hydrogen Bond Donors | 2.0 |
| Rotatable Bonds | 1 |
| Bioavailability Score | 0.56 |
| GI Absorption Prediction | High |
| BBB Permeant Prediction | No |
These computational predictions suggest that 4-iodo-1H-pyrazole-5-carboxylic acid has properties that could make it suitable as a starting point for medicinal chemistry explorations, with potentially good oral bioavailability but limited blood-brain barrier penetration.
Synthesis and Preparation Methods
Several methods have been reported for the synthesis of 4-iodo-1H-pyrazole-5-carboxylic acid, with approaches varying based on starting materials and desired scale.
Laboratory Scale Synthesis
One common approach involves the iodination of pyrazole-5-carboxylic acid derivatives using appropriate iodinating agents. Alternatively, the compound can be prepared through cyclocondensation reactions of suitable precursors followed by iodination.
A two-step process starting from ethyl 5-amino-1H-pyrazole-4-carboxylate has been described in the literature. This method involves a Sandmeyer-type reaction to introduce the iodine atom at position 4, followed by hydrolysis of the ester to yield the desired carboxylic acid .
Industrial Production
For industrial or larger-scale production, 4-iodo-1H-pyrazole-5-carboxylic acid is typically packaged in plastic pails, fiber drums, or steel drums, with quantities ranging from 25 kg to 1 ton super sacks for full container or truck load quantities . Research quantities and samples that are air-sensitive may be packaged under argon or vacuum to maintain compound integrity during storage and shipping.
Chemical Reactivity and Transformations
The reactivity of 4-iodo-1H-pyrazole-5-carboxylic acid is primarily dictated by its functional groups - the iodine substituent and the carboxylic acid moiety - as well as the electronic properties of the pyrazole ring itself.
Carboxylic Acid Reactivity
The carboxylic acid group can undergo typical reactions expected for this functionality:
-
Esterification to form various esters
-
Amidation to form amide derivatives
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Reduction to form alcohols
-
Decarboxylation under specific conditions
Iodine-Mediated Transformations
The iodine substituent makes this compound particularly valuable in synthetic chemistry as it can participate in various coupling reactions:
-
Sonogashira cross-coupling with terminal alkynes
-
Suzuki-Miyaura coupling with boronic acids
-
Heck reactions with alkenes
-
Nucleophilic substitution reactions
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Metal-halogen exchange reactions
A study reported in the Beilstein Journal of Organic Chemistry demonstrated the utility of 5-iodo-1-methyl-1H-pyrazole-4-carboxylic acid (a close analog of the title compound) in Pd-catalyzed coupling reactions with alkynes to synthesize α-pyrone-fused pyrazoles .
Pyrazole Ring Modifications
The pyrazole core can undergo various transformations, including:
-
N-alkylation or N-arylation reactions
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Protection with suitable protecting groups (e.g., Boc, 1-ethoxyethyl) for regioselective functionalization
-
Further electrophilic or nucleophilic substitution reactions
Applications in Research and Industry
4-Iodo-1H-pyrazole-5-carboxylic acid serves as a versatile building block with applications spanning several fields of research and development.
Pharmaceutical Research
The compound has significant utility in medicinal chemistry as a precursor for bioactive molecules. Pyrazole derivatives are known to exhibit a wide range of biological activities, including:
-
Anti-inflammatory properties
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Antimicrobial activity
-
Anticancer potential
-
Enzyme inhibition
The iodine substituent provides a convenient handle for further derivatization through various coupling reactions, allowing medicinal chemists to explore structure-activity relationships (SAR) in drug discovery programs .
Organic Synthesis Applications
In synthetic organic chemistry, 4-iodo-1H-pyrazole-5-carboxylic acid serves as an important intermediate for the construction of more complex heterocyclic systems. The literature documents its use in:
-
Synthesis of pyrazole-fused heterocycles
-
Development of novel catalytic methods involving C-H activation
-
Preparation of functionalized pyrazoles with potential applications in materials science
A notable application includes the synthesis of pyrano[4,3-c]pyrazol-4(1H)-ones through Pd/C-mediated coupling reactions with alkynes .
Material Science Applications
Functionalized pyrazoles derived from 4-iodo-1H-pyrazole-5-carboxylic acid have potential applications in materials science, including:
-
Development of organic semiconductors
-
Preparation of ligands for metal complexes
-
Design of molecules with interesting photophysical properties
| Classification Category | Details |
|---|---|
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |
| Hazard Class | Acute Toxicity (Category 4) Skin Irritation (Category 2) Eye Irritation (Category 2A) Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system) |
| GHS Pictogram | GHS07 (Exclamation mark) |
Recent Research Developments
Recent scientific literature has demonstrated growing interest in the applications of 4-iodo-1H-pyrazole-5-carboxylic acid and its derivatives. Studies have focused particularly on novel synthetic methodologies and potential biological applications.
Novel Synthetic Methodologies
Research published in the Journal of Organic Chemistry has described advanced synthetic pathways involving pyrazole derivatives similar to 4-iodo-1H-pyrazole-5-carboxylic acid . One notable approach includes a ligand-free Ullmann-type copper-catalyzed coupling reaction for the construction of complex heterocyclic systems, offering advantages over traditional methods that require expensive palladium catalysts.
C-H Functionalization Studies
A study published in Science Direct examined C4-sulfenylation of 4-iodine-1H-pyrazole-5-amine with arylsulfonyl hydrazides in water . The mechanistic investigations revealed that the in-situ formation of iodine from the 4-iodine-1H-pyrazole derivative was key to the reaction's success. This research demonstrates the potential of similar iodinated pyrazoles in novel C-H functionalization protocols.
Derivatives and Analogs
Several derivatives of 4-iodo-1H-pyrazole-5-carboxylic acid have been reported in the literature, including:
These derivatives offer modified physical properties and reactivity patterns that may be advantageous for specific applications in medicinal chemistry and materials science.
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